molecular formula C18N6O9 B8196785 6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone

6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone

Cat. No.: B8196785
M. Wt: 444.2 g/mol
InChI Key: BTASSOQNDRGAGE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction can produce lower oxidation states .

Scientific Research Applications

Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone has several scientific research applications:

Properties

IUPAC Name

6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18N6O9/c25-13-7-8(14(26)31-13)20-2-1(19-7)3-5(22-10-9(21-3)15(27)32-16(10)28)6-4(2)23-11-12(24-6)18(30)33-17(11)29
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTASSOQNDRGAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C3=C(C4=C1N=C5C(=N4)C(=O)OC5=O)N=C6C(=N3)C(=O)OC6=O)N=C7C(=N2)C(=O)OC7=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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